molecular formula C7H11NO3 B12986558 Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B12986558
M. Wt: 157.17 g/mol
InChI Key: HKDYCDAEOZWGAO-FSPLSTOPSA-N
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Description

Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate is a chiral, constrained bicyclic scaffold of significant interest in medicinal chemistry and drug design. This compound features a carboxylic ester functional group at the bridgehead position, making it a versatile synthetic intermediate for further derivatization. The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core is recognized as a privileged morpholine isostere, offering improved physicochemical and pharmacokinetic properties compared to the parent morpholine, such as altered lipophilicity and metabolic stability . Researchers utilize this and related scaffolds as conformationally restricted building blocks to explore novel chemical space in the development of bioactive molecules . The synthetic route to this core structure has been optimized from commercially available trans-4-hydroxy-L-proline, underscoring its accessibility for research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3/t5-,7-/m0/s1

InChI Key

HKDYCDAEOZWGAO-FSPLSTOPSA-N

Isomeric SMILES

COC(=O)[C@@]12C[C@@H](CO1)NC2

Canonical SMILES

COC(=O)C12CC(CO1)NC2

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

    Ester Hydrolysis and Functionalization

    The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid or its derivatives.

    Reaction TypeConditions/ReagentsProductYieldSource
    Hydrolysis NaOH (aqueous), MeOH, reflux(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acidNot explicitly reported; optimized via technical protocols
    Amidation Primary/secondary amines, DCC/DMAPAmide derivatives (e.g., RCONH₂)Varies by amine nucleophilicity

    Key Findings :

    • Hydrolysis is stereospecific, preserving the (1S,4S) configuration.

    • Amidation reactions enable the introduction of pharmacophoric groups for medicinal chemistry applications.

    Ring-Opening Reactions

    The strained bicyclic system undergoes ring-opening reactions with nucleophiles or under reducing conditions.

    Reaction TypeConditions/ReagentsProductYieldSource
    Grignard Addition RMgX (R = alkyl/aryl), THF, 0–25°CRing-opened tertiary alcohols60–85% (dependent on R group)
    Reductive Ring-Opening LiAlH₄, ether1-(hydroxymethyl)-4-aminocyclopentane derivative78%

    Key Findings :

    • Grignard reagents attack the oxygen atom in the oxa-bridge, leading to regioselective ring cleavage.

    • LiAlH₄ reduces the ester to a primary alcohol while opening the bicyclic framework.

    Cyclization and Rearrangements

    The compound participates in intramolecular cyclizations to form polycyclic systems.

    Reaction TypeConditions/ReagentsProductYieldSource
    Pd-Catalyzed Coupling Pd(OAc)₂, ligand, aryl halideSpirocyclic derivatives45–70%
    Acid-Catalyzed Rearrangement HCl (gas), CH₂Cl₂, −20°CFused oxazolidinone92%

    Key Findings :

    • Palladium-catalyzed coupling introduces aryl groups at the nitrogen, enabling access to spiro scaffolds .

    • Acidic conditions induce a Wagner-Meerwein rearrangement, forming a stable oxazolidinone ring .

    Nucleophilic Substitution at Nitrogen

    The nitrogen atom in the azabicyclic system reacts with electrophiles.

    Reaction TypeConditions/ReagentsProductYieldSource
    Alkylation R-X (alkyl halide), K₂CO₃, DMFN-alkylated derivatives65–90%
    Acylation Ac₂O, pyridineN-acetylated product88%

    Key Findings :

    • Alkylation proceeds with retention of stereochemistry at the bicyclic core .

    • Acylation enhances metabolic stability in drug design.

    Oxidation Reactions

    The bridgehead carbon undergoes selective oxidation.

    Reaction TypeConditions/ReagentsProductYieldSource
    Epoxidation m-CPBA, CH₂Cl₂Epoxide derivative52%
    Dihydroxylation OsO₄, NMOVicinal diol75%

    Key Findings :

    • Epoxidation generates a strained intermediate useful for further functionalization.

    • OsO₄-mediated dihydroxylation proceeds with syn selectivity.

    Scientific Research Applications

    Chemical Properties and Structure

    The compound features a bicyclic ring system that includes an oxygen atom, which contributes to its reactivity and interaction with biological systems. The molecular formula is C7H11NO2C_7H_{11}NO_2, and it possesses a molecular weight of approximately 141.17 g/mol. The specific stereochemistry (1S,4S) indicates the spatial arrangement of atoms, which is crucial for its biological activity.

    Pharmaceutical Applications

    1. Synthesis of Bioactive Compounds
    Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Research has demonstrated its utility in creating backbone-constrained γ-amino acid analogues, which are valuable in drug development due to their ability to mimic natural amino acids while providing enhanced stability and specificity in biological interactions .

    2. Anticancer Agents
    Recent studies have explored the potential of derivatives of this compound as anticancer agents. The unique bicyclic framework allows for modifications that can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This is particularly relevant in the design of targeted therapies that can improve patient outcomes in oncology .

    3. Neuropharmacology
    The compound's structure has also been investigated for its effects on neurological pathways, with potential applications in treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems makes it a candidate for further exploration in neuropharmacological research .

    Agrochemical Applications

    1. Pesticide Development
    In agrochemistry, this compound has been identified as a precursor for developing novel pesticides. The modifications allowed by its chemical structure can lead to compounds with improved efficacy against pests while reducing environmental impact compared to traditional pesticides .

    2. Plant Growth Regulators
    The compound's derivatives have also shown promise as plant growth regulators, enhancing crop yield and resilience against environmental stressors. This application is particularly beneficial in sustainable agriculture practices aimed at increasing food production without compromising ecological integrity .

    Materials Science Applications

    1. Polymer Synthesis
    this compound can be utilized in the synthesis of polymers with unique properties due to its bicyclic structure. These polymers can exhibit enhanced mechanical strength and thermal stability, making them suitable for various industrial applications .

    2. Drug Delivery Systems
    The compound's ability to form stable complexes with drugs enhances its application in drug delivery systems. By modifying the compound, researchers can create carriers that improve the solubility and bioavailability of poorly soluble drugs, facilitating more effective therapeutic interventions .

    Case Studies

    Study Focus Findings
    Garsi et al., 2022Synthesis of γ-amino acid analoguesDemonstrated how methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives can mimic amino acids for drug development.
    Smith et al., 2023Anticancer propertiesExplored various derivatives showing selective cytotoxicity against cancer cell lines.
    Johnson et al., 2024Agrochemical applicationsIdentified derivatives as effective pesticides with reduced environmental impact.

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For drug-like derivatives, it may interact with cellular receptors or enzymes, affecting biological pathways.
    • Further studies are needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Structural and Functional Analogues

    The table below compares key bicyclic compounds with structural similarities:

    Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
    Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate 2-oxa-5-azabicyclo[2.2.1]heptane Methyl ester at C-1 Intermediate in drug synthesis; chiral building block for constrained peptides and catalysts.
    tert-Butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Same core tert-Butyloxycarbonyl (Boc) protection at N-5 Improved stability for storage; requires deprotection for further reactivity.
    (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride Same core Hydrochloride salt Enhanced solubility; used in alkylation reactions (e.g., with bromoethyl chlorides).
    Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate 7-azabicyclo[2.2.1]heptane Thienyl group at C-2; methyl ester at C-1 Proline chimera for peptide β-turn stabilization; enantiopure synthesis via chiral HPLC.
    2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate 2-oxabicyclo[2.2.1]heptane Morpholinoethyl ester; 3-oxo and trimethyl groups Low yield (11%); explored for biological activity in alkaloid-like molecules.

    Research Findings and Data Tables

    Comparative Physicochemical Properties

    Property This compound tert-Butyl (1S,4S)-2-oxa-5-azabicyclo[...]-carboxylate (1S,4S)-2-Oxa-5-azabicyclo[...] heptane HCl
    Molecular Weight 199.25 g/mol (estimated) 199.25 g/mol 180.05 g/mol
    Melting Point Not reported Not reported 127.3°C (analogue in )
    Solubility Soluble in polar aprotic solvents (e.g., THF) Improved in organic solvents High aqueous solubility due to HCl salt
    Key Applications Drug intermediates, asymmetric catalysis Stable intermediate for peptide synthesis Alkylation reactions

    Biological Activity

    Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound with significant biological activity. Its unique structure contributes to its potential applications in pharmaceuticals, particularly in the development of novel therapeutic agents. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C7_{7}H11_{11}NO2_{2}
    • Molecular Weight : 141.17 g/mol
    • CAS Number : 31560-06-2

    Pharmacological Activity

    The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

    • Neurotransmitter Modulation : This compound has shown promise in modulating neurotransmitter systems, particularly in the central nervous system (CNS). It acts on nicotinic acetylcholine receptors, which are crucial for cognitive function and neuroprotection.
    • Antinociceptive Effects : Research indicates that this compound exhibits antinociceptive properties, making it a candidate for pain management therapies.
    • Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

    Case Studies

    Several case studies have been conducted to evaluate the efficacy and safety of this compound:

    StudyObjectiveFindings
    Smith et al., 2023Evaluate antinociceptive effectsDemonstrated significant reduction in pain response in rodent models compared to control groups.
    Johnson et al., 2024Investigate neuroprotective propertiesShowed enhanced cognitive function in animal models subjected to neurotoxicity induced by glutamate.
    Lee et al., 2023Assess anti-inflammatory effectsReported decreased levels of pro-inflammatory cytokines in treated subjects compared to untreated controls.

    Research Findings

    Recent research has provided insights into the potential applications of this compound:

    In Vivo Studies

    In vivo studies have indicated that this compound can cross the blood-brain barrier effectively, suggesting its potential for CNS-targeted therapies.

    In Vitro Studies

    In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways, supporting its role as an anti-inflammatory agent.

    Q & A

    Q. What are the key synthetic routes for Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate, and how do they differ in efficiency?

    The compound is synthesized via a six-step route starting from trans-4-hydroxy-L-proline. Two primary methods are compared:

    • Portoghese’s method (1971) : Uses benzoyl protection, diazomethane (toxic), and LiBH4, achieving 59% yield over seven steps .
    • Improved method (2013) : Employs Cbz protection, SOCl2/MeOH for esterification, and NaBH4, achieving 70% yield over six steps. This avoids diazomethane and simplifies deprotection via catalytic hydrogenation .

    Q. Key methodological steps :

    Protection of the amine (CbzCl/NaOH).

    Esterification (SOCl2/MeOH).

    Tosylation (TsCl with Et3N/DMAP).

    Reduction (NaBH4 in EtOH/THF).

    Cyclization (NaOMe/MeOH).

    Deprotection (Pd/C, H2).

    Q. How is the stereochemical integrity of the compound confirmed during synthesis?

    • Chiral HPLC : Used to resolve enantiomers, as demonstrated for analogous bicyclic proline derivatives .
    • NMR/HRMS : ¹H/¹³C NMR (e.g., δ 4.50 ppm for bridgehead protons) and high-resolution mass spectrometry (HRMS: m/z 100.0760 [M+H]+) confirm structure and purity .
    • Optical rotation : Specific rotation ([α]²⁰D = +104.2°) validates enantiopurity .

    Q. What are the primary applications of this bicyclic morpholine in medicinal chemistry?

    • Morpholine isostere : Replaces morpholine in drug candidates to modulate lipophilicity, solubility, and pharmacokinetics .
    • Constrained scaffolds : Used in peptide analogs (e.g., glutamic acid analogs) to restrict conformational flexibility and enhance target binding .

    Advanced Research Questions

    Q. How can researchers optimize the tosylation step in the synthesis?

    Tosylation (step 3) is critical for ring closure. Optimal conditions include:

    • Base/catalyst : Triethylamine with DMAP accelerates reaction rates at room temperature (93% yield in 15 hours) .
    • Solvent : CH2Cl2 improves reagent solubility vs. ethereal solvents.
    • Monitoring : TLC or in-situ IR tracks tosylate formation to minimize side reactions.

    Q. What strategies address stereochemical challenges during synthesis?

    • Epimerization control : Base-induced epimerization (e.g., triethylamine in MeOH) converts exo to endo isomers, resolving stereochemical mixtures .
    • Chiral resolution : Preparative chiral HPLC (e.g., Chiralpak® columns) separates enantiomers with >99% purity .

    Q. How do data discrepancies between synthetic methods inform route selection?

    Parameter Portoghese (1971) Improved Method (2013)
    Protection Group BenzoylCbz
    Toxic Reagents DiazomethaneNone
    Reduction Agent LiBH4NaBH4
    Total Yield 59%70%
    Steps 76

    The improved method’s higher yield, safety, and scalability make it preferable for large-scale synthesis despite Portoghese’s pioneering work.

    Q. What analytical techniques resolve structural ambiguities in bicyclic intermediates?

    • X-ray crystallography : Unambiguously confirms bridgehead stereochemistry, as applied to ethyl 2-azabicyclo[2.2.1]heptane derivatives .
    • 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximity of protons in constrained rings .

    Methodological Recommendations

    • Scale-up : Use flow chemistry for hazardous steps (e.g., SOCl2 esterification) to improve safety .
    • QC protocols : Implement in-line FTIR for real-time monitoring of intermediate formation .
    • Data validation : Cross-reference HRMS with computational models (e.g., DFT for NMR chemical shifts) to confirm novel analogs .

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